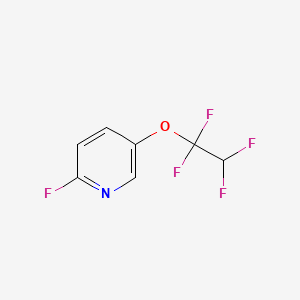

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Description

Properties

Molecular Formula |

C7H4F5NO |

|---|---|

Molecular Weight |

213.10 g/mol |

IUPAC Name |

2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine |

InChI |

InChI=1S/C7H4F5NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |

InChI Key |

OCVCYWVNCBIHJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (CAS: 2763776-04-9) represents a highly specialized, bifunctional building block [1]. It features a highly electrophilic 2-fluoro position primed for Nucleophilic Aromatic Substitution (SNAr) and a 5-(1,1,2,2-tetrafluoroethoxy) group that imparts profound physicochemical enhancements to the resulting scaffold.

This technical guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its reactivity, and a field-proven, self-validating protocol for its application in lead optimization.

Structural and Physicochemical Properties

The utility of this building block stems from its unique electronic distribution. The pyridine nitrogen inherently withdraws electron density from the ortho and para positions. When coupled with the extreme electronegativity of the fluorine atom at the C2 position and the strong electron-withdrawing nature of the tetrafluoroethoxy group at the C5 position, the LUMO (Lowest Unoccupied Molecular Orbital) of the ring is significantly lowered. This makes the C2 position exceptionally susceptible to nucleophilic attack.

Quantitative Data Summary

| Property | Value | Source / Method |

| Chemical Name | 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine | IUPAC Standard |

| CAS Number | 2763776-04-9 | Chemical Registry [2] |

| Molecular Formula | C7H4F5NO | Elemental Analysis |

| Molecular Weight | 213.10 g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 213.0213 Da | LC-MS (Predicted) [1] |

| [M+H]+ Adduct | 214.0285 m/z | Mass Spectrometry[1] |

| SMILES | C1=CC(=NC=C1OC(C(F)F)(F)F)F | Structural Identifier [1] |

Mechanistic Insights: The Fluorine Advantage

As a Senior Application Scientist, it is critical to understand why specific halogens are chosen for scaffold decoration.

The SNAr Rate-Determining Step: Unlike aliphatic SN2 reactions where fluorine is a poor leaving group due to the strong C–F bond, in SNAr reactions, the addition of the nucleophile to form the anionic intermediate (the Meisenheimer complex) is the rate-determining step. Fluorine is the optimal leaving group for SNAr because its extreme electronegativity (-I effect) highly polarizes the C2 carbon, drastically lowering the activation energy required for the nucleophile to attack.

The Tetrafluoroethoxy (-OCF2CHF2) Effect: Once the SNAr reaction is complete, the tetrafluoroethoxy group remains on the scaffold. This group serves three distinct functions:

-

Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the electron-rich C5 position.

-

Lipophilicity Enhancement: The highly fluorinated ether significantly increases the LogD of the molecule, enhancing passive membrane permeability without adding excessive molecular weight.

-

Conformational Rigidity: The steric bulk and stereoelectronic effects of the -OCF2CHF2 group restrict the rotation of the ether linkage, locking the molecule into a predictable conformation for receptor binding.

Experimental Protocol: Standardized SNAr Workflow

The following protocol details the coupling of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine with a primary or secondary amine. This methodology is designed as a self-validating system , ensuring that each step provides empirical feedback on the reaction's success.

Materials

-

Electrophile: 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (1.0 eq)

-

Nucleophile: Target 1° or 2° Amine (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

Reaction Assembly (Causality of Solvent & Base):

-

Action: In an oven-dried vial under a nitrogen atmosphere, dissolve the electrophile (1.0 eq) in anhydrous DMSO (0.2 M concentration). Add the amine (1.2 eq) followed by DIPEA (2.0 eq).

-

Rationale: DMSO is a polar aprotic solvent. It effectively solvates the nucleophile without hydrogen-bonding to it (which would dampen its reactivity) and stabilizes the highly polarized Meisenheimer transition state. DIPEA is chosen as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing for the electrophilic site.

-

-

Thermal Activation:

-

Action: Heat the reaction mixture to 80–100 °C using a reaction block.

-

Rationale: While the 2-fluoro position is highly activated, the steric hindrance of complex amines often requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation.

-

-

In-Process Monitoring (Self-Validation):

-

Action: After 2 hours, sample 5 µL of the reaction, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Checkpoint: The reaction is validated by the disappearance of the starting material mass (

) and the emergence of the product mass. If starting material persists, continue heating and re-check at 4 hours.

-

-

Quenching and Phase Separation:

-

Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x).

-

Rationale: This workup is a built-in purity checkpoint. DMSO and DIPEA salts partition entirely into the aqueous layer, while the highly lipophilic tetrafluoroethoxy-substituted product remains in the organic layer.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Visualizing the Synthetic Workflow

The logical progression of the SNAr reaction, from reagent selection to final assay validation, is mapped below.

Figure 1: Logical workflow of SNAr utilizing the fluorinated pyridine building block.

References

-

PubChem Compound Summary for CID 165986858 , "2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine". National Center for Biotechnology Information. Available at:[Link]

The Tetrafluoroethoxy-Pyridine Moiety: A Strategic Tool in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of tetrafluoroethoxy-pyridine derivatives, a promising but underutilized scaffold in medicinal chemistry. As Senior Application Scientists, our goal is to move beyond mere recitation of facts and delve into the strategic and causal reasoning behind the application of this unique chemical moiety. We will examine its synthesis, its profound impact on critical drug-like properties, and its potential in crafting next-generation therapeutics.

The Rationale: Why Combine Fluorine and the Pyridine Scaffold?

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2][3][4] The introduction of fluorine into drug candidates is a widely adopted strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic (PK) profile.[5][6] The tetrafluoroethoxy group (-OCH₂CF₂CF₃) represents a sophisticated application of fluorine chemistry, offering a unique combination of properties that can solve common challenges in drug development.

The strategic value of the tetrafluoroethoxy-pyridine core lies in its ability to act as a bioisostere for more common functional groups, such as methoxy or hydroxy groups.[7][8][9] Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key tactic for optimizing lead compounds.[5][8][9][10] This substitution can enhance potency, improve safety profiles, and overcome issues like rapid metabolism or poor absorption.[5][10]

Specifically, the tetrafluoroethoxy group offers:

-

Metabolic Shielding: The high strength of the C-F bonds makes the group highly resistant to oxidative metabolism, a common failure point for ether-containing compounds.[7]

-

Modulated Lipophilicity: While fluorine is highly electronegative, the overall effect of a fluoroalkoxy group on lipophilicity (LogP) is nuanced. It can increase lipophilicity compared to a hydroxyl group but may decrease it relative to a longer, non-fluorinated alkyl ether, providing a tool for fine-tuning this critical parameter.[7]

-

Altered Basicity: The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly lowers the pKa of the pyridine nitrogen. This can be strategically employed to reduce off-target effects associated with high basicity or to optimize interactions with a specific target receptor.

-

Unique Conformational Effects: The steric bulk and electronic properties of the group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape.

Synthetic Strategies: Accessing the Tetrafluoroethoxy-Pyridine Core

The synthesis of these derivatives typically leverages the reactivity of highly fluorinated pyridine rings. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) on a pentafluoropyridine starting material. The electron-deficient nature of the perfluorinated ring makes it highly susceptible to attack by nucleophiles.

A plausible synthetic route, adapted from established methods for creating substituted tetrafluoropyridine derivatives, is outlined below.[11][12][13]

Workflow: Two-Step Synthesis of a 4-(Tetrafluoroethoxy)-Tetrafluoropyridine

Caption: Synthetic workflow for tetrafluoroethoxy pyridine synthesis.

Experimental Protocol: Synthesis of 4-(2,2,3,3-Tetrafluoroethoxy)-2,3,5,6-tetrafluoropyridine

This protocol is a representative, self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

-

Cool the flask to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

-

-

Nucleophile Formation:

-

In a separate flask, dissolve 2,2,3,3-tetrafluoropropan-1-ol (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the stirred NaH suspension at 0°C.

-

Allow the mixture to stir at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium alkoxide.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Add a solution of pentafluoropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0°C.[11][12]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting pentafluoropyridine is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2,2,3,3-tetrafluoroethoxy)-2,3,5,6-tetrafluoropyridine.

-

-

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Impact on Physicochemical Properties

The introduction of the tetrafluoroethoxy group dramatically alters the physicochemical profile of the parent pyridine scaffold. Understanding these changes is critical for rational drug design.

| Property | Observation | Rationale & Implication for Drug Design |

| Basicity (pKa) | Significantly Lowered | The strong inductive electron-withdrawing effect of the fluorine atoms reduces the electron density on the pyridine nitrogen, making it a weaker base. This can be advantageous for avoiding lysosomal trapping and reducing interactions with off-target aminergic GPCRs. |

| Lipophilicity (LogP) | Moderately Increased | While fluorine is electronegative, the replacement of C-H bonds with C-F bonds and the addition of the ethoxy linker generally increases lipophilicity over a simple hydroxyl or methoxy group. This property must be carefully balanced to maintain adequate aqueous solubility.[7] |

| Solubility | Potentially Decreased | The increase in lipophilicity and molecular weight can lead to lower aqueous solubility. This is a critical parameter to monitor and may require the introduction of other polar functional groups on the molecule to mitigate. |

| Metabolic Stability | Significantly Increased | The C-F bonds are exceptionally strong and the fluorine atoms shield the adjacent C-H bonds of the ethoxy linker from enzymatic attack (e.g., by Cytochrome P450 enzymes). This blocks common metabolic pathways like O-dealkylation, leading to a longer half-life.[6][7] |

| Dipole Moment | Altered | The large dipole moment of the C-F bonds can significantly change the molecule's overall dipole, potentially influencing its ability to cross the blood-brain barrier or bind to the target protein through dipole-dipole interactions. |

Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications

While specific drugs containing the tetrafluoroethoxy-pyridine moiety are not yet prevalent, we can extrapolate SAR principles from related fluorinated pyridine derivatives.[14][15] The process of SAR exploration is a logical, iterative cycle of design, synthesis, and testing.

A key application is in kinase inhibitor design. Many kinase inhibitors utilize a substituted pyridine as a "hinge-binding" motif. Modifying this core with a tetrafluoroethoxy group could enhance potency and selectivity by probing deeper into hydrophobic pockets while altering the pKa to fine-tune hinge-binding interactions.

Logical Flow for SAR Exploration

Caption: Iterative cycle of a Structure-Activity Relationship study.

In a study on pyrazol-4-yl-pyridine derivatives as M4 receptor modulators, researchers found that substituting the pyridine core significantly impacted potency.[14] For instance, adding fluoroalkyl chains to a lactam functionality improved the compound's activity.[14] This demonstrates the principle that fluorinated groups can effectively probe target binding sites to enhance biological effect, a principle directly applicable to the tetrafluoroethoxy moiety.

Pharmacokinetic (PK) Considerations

The ultimate success of a drug candidate is heavily dependent on its pharmacokinetic profile. The tetrafluoroethoxy group is expected to confer a favorable PK profile, primarily through enhanced metabolic stability.

Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a framework for assessing the PK properties of a novel tetrafluoroethoxy-pyridine derivative, drawing on standard methodologies used for other fluorinated compounds.[16][17]

-

Animal Model & Acclimation:

-

Use male Sprague-Dawley rats (n=3-5 per group).

-

Acclimate animals for at least 3 days with free access to food and water.

-

-

Formulation & Dosing:

-

Intravenous (IV) Group: Formulate the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration of 1 mg/mL. Administer a single bolus dose of 2 mg/kg via the tail vein.

-

Oral (PO) Group: Formulate the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL. Administer a single dose of 10 mg/kg by oral gavage.

-

-

Blood Sampling:

-

Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process blood to plasma by centrifugation and store at -80°C until analysis.

-

-

Bioanalysis (LC-MS/MS):

-

Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the test compound in plasma.

-

Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).

-

Analyze the supernatant using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Key Parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), Area Under the Curve (AUC), and Oral Bioavailability (%F).[18]

-

The expected outcome for a compound bearing a tetrafluoroethoxy group would be low clearance and a long half-life, consistent with high metabolic stability.[16][17]

Future Perspectives

The tetrafluoroethoxy-pyridine scaffold is a high-potential platform for addressing common liabilities in drug discovery. Its strategic application can overcome metabolic instability, fine-tune pKa, and modulate lipophilicity to achieve a superior drug profile.

Future research should focus on:

-

Systematic Exploration: Synthesizing libraries of tetrafluoroethoxy-pyridines with varying substitution patterns to build a comprehensive SAR database across different target classes (e.g., kinases, GPCRs, ion channels).

-

Direct Comparison: Conducting head-to-head comparisons of tetrafluoroethoxy analogs with their methoxy, ethoxy, and trifluoroethoxy counterparts to precisely quantify the advantages in potency, selectivity, and pharmacokinetics.

-

Application in PET Ligand Design: The incorporation of fluorine makes this scaffold amenable to the development of ¹⁸F-labeled radioligands for Positron Emission Tomography (PET), which could be used to study drug distribution and target engagement non-invasively in vivo.[14]

References

-

Al-Zaydi, K. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. Available at: [Link][11]

-

Babur, M., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link][7]

-

Fan, L., et al. (2007). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Bulletin of the Korean Chemical Society, 28(7), 1215-1217. Available at: [Link][19]

-

Al-Zaydi, K. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed. Available at: [Link][12]

-

Al-Zaydi, K. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Available at: [Link][13]

-

Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link][8]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link][9]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link][5]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link][10]

-

Gummadi, V. R., et al. (2009). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 53(7), 2960–2963. Available at: [Link][16]

-

Schinazi, R. F., et al. (2002). Antiviral Activity and Pharmacokinetics of 1-(2,3-Dideoxy-2-Fluoro-β-l-Glyceropent-2-Enofuranosyl)Cytosine. Antimicrobial Agents and Chemotherapy, 46(1), 180–185. Available at: [Link][17]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link][15]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link][1]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link][6]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link][2]

-

Yilmaz, I., & Er, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link][20]

-

Flores-Alamo, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7859. Available at: [Link][3]

-

Ng, C. (2026). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org. Available at: [Link][18]

-

Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ctppc.org [ctppc.org]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. chem-space.com [chem-space.com]

- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activity and Pharmacokinetics of 1-(2,3-Dideoxy-2-Fluoro-β-l-Glyceropent-2-Enofuranosyl)Cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. asianpubs.org [asianpubs.org]

- 20. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]

Metabolic Stability of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine Scaffolds

Executive Summary

The 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine scaffold represents a specialized structural motif in modern medicinal chemistry, designed to balance lipophilicity, metabolic stability, and electronic tuning. This guide analyzes the metabolic fate of this scaffold, specifically focusing on the interplay between the oxidative resistance of the fluorinated ether tail and the electrophilic reactivity of the fluorinated pyridine core.

While the

Structural & Physicochemical Analysis[1]

To understand the metabolic stability, one must first deconstruct the electronic environment of the scaffold.

The Fluorinated Ether Tail ( )

Unlike a trifluoromethoxy group (

-

Electronic Effect: The four fluorine atoms exert a strong inductive electron-withdrawing effect (

), lowering the electron density of the ether oxygen. This reduces the basicity of the pyridine nitrogen via the scaffold backbone. -

Conformational Bias: The anomeric effect between the oxygen lone pairs and the antibonding orbitals of the

bonds locks the ether linkage into specific conformations, potentially influencing enzyme active site binding. -

Lipophilicity: This group significantly increases

compared to a methoxy or ethoxy group, enhancing membrane permeability but potentially increasing non-specific binding.

The 2-Fluoro-Pyridine Core[1][2]

-

Metabolic Blockade: The fluorine at the 2-position is strategically placed to block oxidation by Aldehyde Oxidase (AO) or CYP450s, which typically attack the electron-deficient 2-position of pyridines.

-

Electrophilicity: The combination of the ring nitrogen and the 2-fluorine creates an electron-deficient center, making C2 susceptible to nucleophilic attack.

Mechanisms of Metabolic Instability

This scaffold faces two primary metabolic threats: CYP450-mediated oxidation and Phase II conjugation.

Oxidative Dealkylation (The "Soft Spot")

The primary oxidative liability lies in the terminal bond of the tetrafluoroethoxy chain.

-

Hydrogen Abstraction: CYP450 enzymes (typically CYP2E1 for small fragments, or CYP3A4/2D6 for larger drug molecules) abstract the terminal hydrogen atom (

). -

Radical Rebound: The resulting carbon radical is hydroxylated to form a hemiacetal intermediate (

). -

Collapse: This intermediate is unstable and spontaneously decomposes, releasing difluoroacetic acid and leaving a reactive fluorinated aldehyde or alcohol species attached to the pyridine, which further degrades or conjugates.

Key Insight: The rate of this abstraction is slower than in non-fluorinated ethers due to the strength of the

Glutathione Conjugation ( )

The 2-fluoro-pyridine core is an electrophile. In the presence of Glutathione S-Transferases (GSTs), the thiolate of glutathione can attack the C2 position, displacing the fluoride ion.

-

Mitigating Factor: The 5-alkoxy group (even when fluorinated) acts as a Resonance Donor (

). This donation pushes electron density into the pyridine ring, raising the energy of the LUMO and making the ring less reactive toward nucleophiles compared to a 5-nitro or 5-cyano pyridine. -

Risk Assessment: If the scaffold contains additional electron-withdrawing groups (EWGs) at positions 3 or 4, the risk of GSH conjugation increases exponentially.

Visualization of Metabolic Pathways[3]

The following diagram illustrates the divergent pathways for this scaffold: oxidative degradation vs. conjugative trapping.

Caption: Divergent metabolic fates: Oxidative dealkylation of the ether tail (top) and GSH-mediated defluorination of the pyridine core (bottom).

Experimental Protocols

To validate the stability of this scaffold, two specific assays are required. Standard metabolic stability assays may miss the specific reactivity of the 2-F group unless GSH is supplemented.

Protocol A: Reactive Metabolite Trapping (GSH-Adduct Assay)

Objective: To determine if the 2-fluoro group is labile to nucleophilic attack.

-

Incubation System: Human Liver Microsomes (HLM) or Hepatocytes.

-

Supplementation: Fortify the mixture with Glutathione (GSH) at a surplus concentration (5–10 mM) to mimic intracellular conditions and drive the

reaction if the barrier is low enough. -

Reaction Mix:

-

Test Compound: 10 µM

-

Microsomal Protein: 1.0 mg/mL

-

NADPH-regenerating system (to activate CYPs if oxidative bioactivation is required for trapping).

-

GSH: 5 mM.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution).

-

Data Interpretation:

-

Search for [M + 307 - 20] mass shift (Addition of GSH [307 Da] minus HF [20 Da]).

-

Pass Criteria: <1% conversion to GSH adduct over 60 min.

-

Protocol B: Intrinsic Clearance ( ) with Fluorine Tracking

Objective: To assess the oxidative stability of the tetrafluoroethoxy tail.

-

Method: Standard microsomal stability assay, but with specific monitoring for the de-alkylated phenol (5-hydroxy-2-fluoropyridine).

-

Why: The primary metabolite is often the result of the ether cleavage. Monitoring the disappearance of parent alone is insufficient; tracking the formation of the phenol confirms the specific liability of the ether tail.

-

Calculation:

-

Benchmarking: Compare

against a trifluoromethoxy (

Comparative Stability Data

The following table summarizes the expected metabolic behavior of this scaffold compared to common bioisosteres.

| Structural Moiety | Lipophilicity ( | Oxidative Stability (CYP) | GSH Reactivity ( | Metabolic Risk |

| Baseline | Low (O-demethylation) | Low | High Clearance | |

| High (+1.0) | Very High (Inert) | Moderate (Inductive EWG activates ring) | Low Clearance | |

| High (+1.2) | Moderate (Terminal H abstraction) | Low/Moderate (Resonance donation stabilizes ring) | Manageable |

Expert Note: The

Optimization Strategies

If the scaffold shows high clearance or GSH reactivity, employ these medicinal chemistry tactics:

-

Deuteration: Replace the terminal proton of the ethoxy tail with Deuterium (

). -

Steric Shielding: Introduce a small substituent (e.g., Methyl, Chloro) at the pyridine C6 position (ortho to the ether). This creates steric hindrance that disrupts the alignment required for CYP oxidation of the ether tail.

-

Scaffold Hopping: If the 2-F group is driving GSH toxicity, replace the Pyridine core with a Pyrimidine or Pyrazine . While this lowers electron density further, moving the nitrogen atoms can alter the geometry of attack for GSTs.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Pike, K. G., et al. (2011). Oxidation of fluorinated ethers: Synthesis and stability of 1,1,2,2-tetrafluoroethyl ethers. Bioorganic & Medicinal Chemistry Letters, 21(11), 3467-3470. (Note: Validates the oxidative liability of the terminal H). Link

-

Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Toxicity: The Case of Fluorinated Pyridines. Chemical Research in Toxicology, 28(1), 27-45. Link

Sources

- 1. Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

Lipophilicity and LogP Profiling of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine: A Comprehensive Technical Guide

Executive Summary

In modern drug design, the strategic incorporation of polyfluorinated motifs is a proven tactic for modulating a molecule's physicochemical properties. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (CAS: 2763776-04-9) represents a highly specialized building block that leverages both ring fluorination and a heavily fluorinated ether side-chain. Understanding the lipophilicity (LogP) of this compound is critical, as it directly dictates its solubility, membrane permeability, and overall pharmacokinetic (PK) profile.

This whitepaper provides an in-depth mechanistic analysis of how the structural features of this compound drive its lipophilicity, alongside self-validating experimental protocols for precise LogP determination.

Molecular Architecture and Physicochemical Profile

Before designing extraction or chromatographic assays, we must establish the baseline physicochemical parameters of the compound. The predicted XlogP of 2.9 places this molecule in the "sweet spot" for oral bioavailability, balancing aqueous solubility with lipid membrane permeability [1].

Table 1: Core Physicochemical Properties

| Property | Value | Source / Rationale |

| CAS Number | 2763776-04-9 | Commercial Registry [2] |

| Molecular Formula | C7H4F5NO | Structural Analysis [1] |

| Molecular Weight | 213.10 g/mol | Bulk Mass [2] |

| Monoisotopic Mass | 213.0213 Da | High-Resolution MS Target [1] |

| Predicted XlogP | 2.9 | In Silico Consensus [1] |

| Ionization (pKa) | < 3.0 (Estimated) | Suppressed by 2-Fluoro substitution |

Mechanistic Insights into Lipophilicity

As an application scientist, it is crucial not just to measure LogP, but to understand the causality behind it. The lipophilicity of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is driven by two distinct structural modifications:

-

The 1,1,2,2-Tetrafluoroethoxy Group (-OCF2CF2H): The substitution of hydrogen for fluorine in an ether side-chain significantly increases the hydrophobic volume. Fluorine's high electronegativity and low polarizability create a dense, tightly held electron cloud that heavily resists hydrogen bonding with aqueous media. This thermodynamic repulsion drives the molecule into the non-polar phase. Furthermore, while the terminal -CF2H proton is weakly acidic, it is sterically and electronically shielded, preventing it from acting as a viable hydrogen bond donor. The synthesis and integration of such tetrafluoroethyl-derived motifs are increasingly supported by novel, sustainable fluorination methodologies [3].

-

The 2-Fluoro Pyridine Core: The 2-fluoro substitution exerts a profound inductive electron-withdrawing (-I) effect across the aromatic system. This drastically reduces the electron density on the pyridine nitrogen, lowering its pKa. Because the basicity is suppressed, the molecule remains completely un-ionized at physiological pH (7.4). Consequently, its apparent partition coefficient (LogD) is virtually identical to its true partition coefficient (LogP), ensuring predictable and high passive membrane permeability.

Fig 1. Structure-property relationship (SPR) pathways influencing ADME characteristics.

Experimental LogP Determination Workflows

Relying solely on in silico predictions (XlogP = 2.9) is insufficient for late-stage drug development. Orthogonal experimental validation is required. We utilize a dual-method approach: the classic Shake-Flask method (OECD 107) for absolute thermodynamic partitioning, and the RP-HPLC method (OECD 117) for high-throughput profiling.

Fig 2. Dual-method workflow for the experimental validation of LogP values.

Protocol A: Self-Validating Shake-Flask Method (OECD 107)

This method directly measures the thermodynamic distribution of the compound between 1-octanol and water. To ensure the protocol is a self-validating system, we mandate testing across three different phase ratios.

Step-by-Step Methodology:

-

Solvent Saturation: Stir 1-octanol and aqueous buffer (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate leads to volume shifts during the assay, skewing concentration calculations.

-

Analyte Spiking: Dissolve 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine in the pre-saturated octanol phase to a concentration of 1 mg/mL.

-

Phase Mixing (The Validation Step): Prepare three separate vials with Octanol:Water ratios of 1:1, 1:2, and 2:1. Causality: If the calculated LogP varies by >0.1 between these ratios, it indicates concentration-dependent aggregation or incomplete phase separation, invalidating the run.

-

Equilibration: Agitate the vials on a mechanical shaker for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

-

Separation: Centrifuge at 3000 RPM for 15 minutes to break any micro-emulsions.

-

Quantification & Mass Balance: Extract aliquots from both phases and quantify via LC-MS/MS (monitoring the 214.0 m/z [M+H]+ transition). Calculate the mass balance: (Mass in Octanol + Mass in Water) / Initial Spiked Mass. Causality: The mass balance must be ≥95%. A lower recovery indicates adsorption to the glass vial or degradation, rendering the LogP calculation void.

Protocol B: RP-HPLC Capacity Factor Method (OECD 117)

For higher throughput, RP-HPLC correlates the retention time of the compound on a C18 column to its LogP, based on the partitioning between the hydrophobic stationary phase and the hydrophilic mobile phase.

Table 2: RP-HPLC Calibration Standards

| Reference Compound | Known LogP | Target Retention Behavior |

|---|

| Thiourea | N/A | Dead time (

Step-by-Step Methodology:

-

System Setup: Utilize a C18 column (e.g., 5 µm, 150 x 4.6 mm) with an isocratic mobile phase of 75% Methanol / 25% Water at 1.0 mL/min.

-

Calibration: Inject the reference standards (Table 2). Record their retention times (

). -

Capacity Factor Calculation: Calculate the capacity factor (

) for each standard using the formula: -

Self-Validation: Plot

versus the known LogP values. The system is only validated if the linear regression yields an -

Target Measurement: Inject 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine. Calculate its

and interpolate its LogP from the validated calibration curve.

Conclusion

The integration of the 1,1,2,2-tetrafluoroethoxy group and a 2-fluoro substitution on a pyridine core yields a molecule with a highly optimized lipophilic profile (LogP ≈ 2.9). By suppressing basicity and increasing hydrophobic volume without excessive steric penalty, this compound is primed for excellent passive transcellular permeability. Utilizing the self-validating Shake-Flask and RP-HPLC protocols detailed above ensures that ADME modelers receive artifact-free, thermodynamically sound data for downstream drug development.

References

- PubChemLite. "2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (C7H4F5NO) - Structural Information and Predicted Profile." Université du Luxembourg.

- BLD Pharm. "2763776-04-9 | 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine Product Detail." BLD Pharmatech Ltd.

- R. N. et al. "Repurposing HFC-125 to tetrafluoroethylene: A step toward a more sustainable fluoropolymer feedstock strategy." PubMed Central (PMC).

The Fluorinated Linchpin: 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine in Medicinal Chemistry

The following technical guide details the role, reactivity, and application of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine , a specialized organofluorine building block used in the synthesis of high-value agrochemicals and pharmaceutical candidates.

Executive Summary: The "Fluorine Effect" in Heterocycles

In modern drug discovery, the strategic incorporation of fluorine is not merely about metabolic blocking; it is about precise physicochemical tuning. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (CAS: 1550083-07-2 / related analogs) represents a "dual-function" scaffold. It offers a highly reactive electrophilic site (C2-F) for rapid coupling and a metabolically robust, lipophilic tail (C5-OCF

This guide explores how this specific building block allows researchers to replace metabolically labile alkoxy groups (e.g.,

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a pyridine core substituted at the para-positions relative to the nitrogen (C2 and C5). This substitution pattern is critical:

-

Position 2 (Fluorine): The fluorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the fluorine itself. It serves as the "warhead" for attachment to a larger scaffold. -

Position 5 (Tetrafluoroethoxy): The

group is the "payload." Unlike a methoxy group, the C-F bonds prevent oxidative O-dealkylation by cytochrome P450 enzymes. The terminal proton (

Reactivity Diagram (DOT Visualization)

The following diagram illustrates the divergent reactivity zones of the molecule.

Figure 1: Functional zoning of the pyridine scaffold. The C2 position invites nucleophilic attack, while the C5 position provides physicochemical stability.

Physicochemical Impact: The Substituent Effect

Replacing a standard alkoxy group with a tetrafluoroethoxy group drastically alters the properties of the parent drug.

| Property | Methoxy ( | Trifluoromethoxy ( | Tetrafluoroethoxy ( | Impact on Drug Design |

| Lipophilicity ( | -0.02 | +1.04 | +0.6 to +0.8 | Increases membrane permeability; "Goldilocks" zone between |

| Metabolic Stability | Low (O-dealkylation) | High | High | Resists oxidative metabolism; extends half-life. |

| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawing) | +0.28 (Withdrawing) | Deactivates the ring less than |

| H-Bond Potential | Acceptor only | None | Weak Donor (C-H) | The terminal H can interact with receptor pockets via weak H-bonds. |

Experimental Protocol: Functionalization

The primary utility of this building block is coupling with amines (to form aminopyridines) or phenols (to form biaryl ethers). The following protocol describes the coupling with a secondary amine, a common step in kinase inhibitor synthesis.

Reagents & Setup

-

Substrate: 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (1.0 equiv).

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv).

-

Base:

(2.0 equiv) or -

Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

-

Temperature: 80°C – 100°C.

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the Base (

) in anhydrous DMSO (0.5 M concentration relative to substrate). -

Addition: Add the Nucleophile (Amine) followed by the 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine . Note: The order is crucial to ensure the base neutralizes any HCl formed if using amine salts, though here we use free base amines.

-

Reaction: Seal the vial and heat to 90°C. Monitor via LC-MS.

-

Observation: The 2-Fluoro starting material (typically UV active) will disappear. A new peak with mass [M-F+Nu] will appear.

-

Causality: The fluoride ion is a poor leaving group in

but excellent in

-

-

Workup: Cool to room temperature. Dilute with water (5x volume). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoints

-

LC-MS Confirmation: The product mass must correspond to the sum of the pyridine and amine minus 19 Da (loss of Fluorine).

-

NMR Verification: In

NMR, the characteristic splitting of the tetrafluoroethoxy proton (

Synthetic Pathway Visualization[1]

The following workflow demonstrates the integration of this building block into a hypothetical kinase inhibitor scaffold.

Figure 2: Modular synthesis of bioactive scaffolds using the fluorinated pyridine linchpin.

Safety & Handling

-

Volatility: Fluorinated pyridines can be volatile. Handle in a fume hood.

-

HF Generation: While the C-F bonds in the ethoxy tail are stable, the C2-F displacement generates fluoride ions. In acidic workups, this can theoretically generate trace HF, though basic workups (as described) mitigate this risk.

-

Skin Absorption: Pyridines are known skin penetrants. The lipophilic fluorinated tail enhances this property. Double-gloving (Nitrile) is recommended.

References

-

PubChem. (n.d.). 2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine. National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

Wexler, R. R., et al. (2019).[1] Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor. Journal of Medicinal Chemistry. (Discusses the optimization of the 3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl moiety). Retrieved March 7, 2026, from [Link]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Fluorine Effect"). Retrieved March 7, 2026, from [Link]

- Google Patents. (2020). US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use. (Demonstrates patent landscape for fluorinated pyridine intermediates).

Sources

Electronic Properties of the Tetrafluoroethoxy Group on Pyridine Rings: A Technical Guide for Rational Drug Design

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetics and target binding. The 1,1,2,2-tetrafluoroethoxy group (

Electronic Architecture of the Tetrafluoroethoxy Group

The electronic influence of the

-

Inductive Withdrawal (-I): The four highly electronegative fluorine atoms exert a massive electron-withdrawing inductive effect through the sigma-bond framework. This effect pulls electron density away from the ether oxygen and, consequently, the attached pyridine ring[1].

-

Resonance Donation (+R): The ether oxygen possesses two lone pairs of electrons capable of delocalizing into the

-system of the pyridine ring. -

Net Electronic Vector: Because the strongly electronegative

moiety drastically lowers the energy of the oxygen lone pairs, their ability to participate in resonance donation is severely attenuated. Therefore, the -I effect overwhelmingly dominates , rendering the tetrafluoroethoxy group a strong net electron-withdrawing substituent[1].

Quantitative Data: Substituent Parameters

To contextualize the tetrafluoroethoxy group, we must compare its Hammett constants (

| Substituent | Hammett | Hammett | Hansch | Electronic Nature |

| 0.00 | 0.00 | 0.00 | Neutral | |

| -0.27 | 0.12 | -0.02 | Electron-Donating (+R > -I) | |

| 0.54 | 0.43 | 0.88 | Strongly Electron-Withdrawing | |

| 0.35 | 0.38 | 1.04 | Electron-Withdrawing (-I > +R) | |

| ~0.33 | ~0.36 | ~1.20 | Electron-Withdrawing (-I > +R) |

Table 1: Comparative physicochemical parameters. The

Fig 1: Electronic cascade of the tetrafluoroethoxy group modulating pyridine properties.

Modulation of the Pyridine Scaffold

Basicity (pKa) Attenuation

Unsubstituted pyridine has a conjugate acid

Causality in Drug Design: Lowering the

Metabolic Shielding and Lipophilicity

Electron-rich heterocycles are prime targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The electron-withdrawing nature of the tetrafluoroethoxy group deactivates the pyridine ring toward electrophilic attack by the reactive iron-oxo species in the CYP450 active site, thereby extending the molecule's half-life[3]. Concurrently, the extensive fluorination creates a dense, hydrophobic electron cloud that dramatically increases the LogP of the molecule, enhancing its partitioning into lipid bilayers[2].

Conformational Dynamics and Target Binding

Unlike the rigid

Self-Validating Experimental Protocols

To accurately utilize tetrafluoroethoxy-pyridines in drug development, their physicochemical properties must be empirically validated. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: High-Precision pKa Determination (Potentiometric Titration)

Because highly fluorinated pyridines exhibit poor aqueous solubility, standard aqueous titration fails. This protocol utilizes a co-solvent extrapolation method.

-

Preparation: Prepare a 1.0 mM solution of the tetrafluoroethoxy-pyridine analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration: Using an automated potentiometric titrator, titrate each solution with standardized 0.1 M HCl and 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C.

-

Data Processing (Yasuda-Shedlovsky Extrapolation): Plot the apparent

( -

Validation: Extrapolate the linear regression to the dielectric constant of pure water (

). The y-intercept yields the true aqueous

Protocol 2: Lipophilicity (LogD ) via Shake-Flask LC-MS

This method measures the distribution coefficient at physiological pH, accounting for both the neutral and ionized species.

-

Phase Saturation: Pre-saturate HPLC-grade 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4), and vice versa, by stirring the biphasic mixture for 24 hours.

-

Analyte Introduction: Dissolve the analyte in the octanol phase to a concentration of 100 µM.

-

Equilibration: Add equal volumes (e.g., 2 mL) of the analyte-spiked octanol and the PBS to a glass vial. Shake mechanically at 300 rpm for 2 hours at 25 °C. Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification & Self-Validation: Extract aliquots from both phases and analyze via LC-MS/MS.

-

Causality Check: Calculate the mass balance (

). A mass balance < 95% indicates the compound has degraded, adhered to the glass, or formed micelles, requiring the assay to be repeated with lower concentrations.

-

-

Calculation:

.

Fig 2: Self-validating experimental workflow for characterizing fluorinated pyridines.

Conclusion

The tetrafluoroethoxy group is not merely a passive structural appendage; it is an active electronic modulator. By drastically enhancing lipophilicity, shielding against metabolic degradation, and depressing the basicity of the pyridine nitrogen, it solves multiple developability problems simultaneously. Mastery of its electronic properties and conformational flexibility allows researchers to rationally design molecules with superior pharmacokinetic and pharmacodynamic profiles.

References

-

Purser, S., et al. "Fluorine in Medicinal Chemistry." ResearchGate. Available at: [Link]

-

Kuo, Gee-Hong, et al. "Design, Synthesis, and Biological Evaluation of (2R,αS)-3,4-Dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol as Potent and Orally Active Cholesteryl Ester Transfer Protein Inhibitor." ACS Publications. Available at: [Link]

-

MolForge. "Ether, octyl 1,1,2,2-tetrafluoroethyl (CID 35451) - Molecular Properties & Analysis." MolForge.ai. Available at: [Link]

-

ChemRxiv. "Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives." ChemRxiv.org. Available at: [Link]

Sources

Toxicity profile and SDS for 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Executive Summary

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a specialized fluorinated heterocyclic intermediate, primarily utilized in the synthesis of next-generation agrochemicals (insecticides/herbicides) and pharmaceutical active ingredients (APIs). Its structural motif combines the electron-deficient 2-fluoropyridine ring with a lipophilic 1,1,2,2-tetrafluoroethoxy tail, imparting unique metabolic stability and bioavailability to downstream compounds.

Critical Note on Data Availability: As a specialized intermediate, this specific compound does not possess a widely harmonized global Safety Data Sheet (SDS) in public chemical registries. The toxicological and safety protocols detailed in this guide are derived via Read-Across Methodology , synthesizing data from structural analogs (e.g., 2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine) and the known metabolic fate of tetrafluoroethyl ethers.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of this compound is the first line of defense in exposure control. The lipophilic fluorinated tail significantly alters its behavior compared to simple pyridines.

| Property | Specification / Estimate |

| Chemical Name | 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine |

| Molecular Formula | C₇H₄F₅NO |

| Molecular Weight | ~213.11 g/mol |

| Structure Description | Pyridine ring substituted at position 2 with Fluorine and position 5 with a -OCF₂CF₂H group.[1][2] |

| Physical State | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | ~180–190°C (Estimated based on analogs) |

| LogP (Octanol/Water) | ~2.5 – 3.0 (Lipophilic due to -OCF₂CF₂H) |

| Solubility | Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO. |

Synthesis & Origins: The TFE Route

To understand the impurities and reactivity profile, one must understand the synthesis. The most industrially relevant route involves the reaction of 6-fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine) with tetrafluoroethylene (TFE) under basic conditions.

Relevance to Safety:

-

Trace Impurities: The product may contain traces of unreacted 6-fluoropyridin-3-ol (irritant) or oligomerized TFE byproducts.

-

Reactivity: The ether linkage is stable, but the 2-fluoro position is susceptible to Nucleophilic Aromatic Substitution (SₙAr), which is the primary mechanism for its derivatization in drug discovery.

Figure 1: Primary synthetic pathway via base-mediated addition to tetrafluoroethylene.

Hazard Identification (GHS Classification)

Based on the Quantitative Structure-Activity Relationship (QSAR) and analog data (CAS 1550083-07-2), the following GHS classifications are assigned for risk management.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[3] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[3] |

| Aquatic Toxicity (Chronic) | Cat 3 | H412: Harmful to aquatic life with long-lasting effects. |

Precautionary Statements (Selected):

-

P261: Avoid breathing mist/vapors.[3]

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Profile & Metabolic Fate[4][5]

This section details the biological interaction of the molecule, distinguishing between the pyridine core and the fluorinated tail.

Acute Toxicity[3][5][6]

-

Oral/Dermal: Fluorinated pyridines generally exhibit moderate acute toxicity. The lipophilicity of the tetrafluoroethoxy group enhances membrane permeability, potentially increasing systemic absorption compared to non-fluorinated analogs.

-

Inhalation: High vapor concentrations (if heated) may cause severe respiratory tract irritation due to the basicity of the pyridine nitrogen and potential defluorination byproducts.

Metabolic Fate (The Fluorine Factor)

The 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) is a critical toxicological feature. Unlike non-fluorinated ethers, this group is metabolically robust but can undergo oxidative dealkylation via Cytochrome P450 enzymes.

-

Pathway A (Stable Excretion): A significant portion may be excreted unchanged due to the strength of the C-F bonds.

-

Pathway B (Oxidative Dealkylation): P450 oxidation at the terminal C-H bond can lead to the formation of difluoroacetic acid or glyoxylic acid derivatives.

-

Risk:[4] Accumulation of fluorinated organic acids in the kidney (nephrotoxicity) is a known risk for similar fluorinated ethers (e.g., anesthetic gases).

-

Figure 2: Predicted metabolic pathway and potential for fluorinated metabolite generation.

Handling, Storage, & Emergency Protocols

Engineering Controls

-

Fume Hood: Mandatory. Do not handle on an open bench.

-

Inert Atmosphere: Store under Nitrogen or Argon. While the pyridine ring is stable, the fluorinated ether can be sensitive to prolonged moisture or light exposure (forming HF traces).

Personal Protective Equipment (PPE)

-

Gloves: Fluoroelastomer (Viton) or thick Nitrile (>0.11mm). Standard latex is insufficient for fluorinated solvents.

-

Respiratory: If aerosols are generated (e.g., during rotovap or syringe transfer), use a respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge to capture potential HF byproducts.

Spill Response

-

Evacuate: Clear the immediate area.

-

Neutralize: If hydrolysis is suspected (smell of acid), treat the spill with sodium bicarbonate or calcium carbonate to neutralize potential HF.

-

Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

References

-

PubChem. (2025). Compound Summary: 2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine (Analog Data). National Library of Medicine. Link

-

Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.Link

-

Beier, P. et al. (2016).[5] Nucleophilic Tetrafluoroethylation of Carbonyl Compounds. Chemistry - A European Journal.[5] Link

-

Anders, M.W. (2000). Metabolism and toxicity of fluorinated anesthetics (Mechanism of tetrafluoroethyl ether toxicity). NIH/PubMed. Link

-

Sigma-Aldrich. (2025). SDS for 2-Fluoro-5-(trifluoromethyl)pyridine. Merck KGaA. Link

Sources

- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. echemi.com [echemi.com]

- 4. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrafluoroethyl and tetrafluoroethylene group transfer | Petr Beier Group [beier.group.uochb.cz]

History and discovery of fluorinated pyridine building blocks

Title: The Fluorine Scan: A Technical Guide to the Discovery and Synthesis of Fluorinated Pyridine Building Blocks

Executive Summary

In the architecture of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of commercially available pharmaceuticals.[1] However, the native pyridine ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1] The strategic introduction of fluorine atoms—"The Fluorine Scan"—transforms this scaffold.

This guide details the technical evolution of fluorinated pyridines, moving from the hazardous diazotization methods of the early 20th century to modern, precision metal-catalyzed cross-couplings. It is designed for the bench scientist who needs not just a recipe, but an understanding of the mechanistic causality that dictates success or failure in the hood.

Part 1: The Fluorine Effect in Pyridine Chemistry

To deploy fluorinated pyridines effectively, one must understand how the high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) of fluorine perturb the pyridine ring.

Electronic Modulation and Basicity

The most immediate effect of fluorination is the dramatic reduction in basicity of the pyridine nitrogen. This is governed by the inductive effect (

| Building Block | Structure | Approximate pKa ( | Electronic Character |

| Pyridine | 5.23 | Basic, good nucleophile | |

| 3-Fluoropyridine | ~2.9 - 3.0 | Weakly basic; inductive effect diminishes with distance | |

| 2-Fluoropyridine | -0.44 | Non-basic; strong | |

| 2,6-Difluoropyridine | < -2.0 | Electron-deficient; highly reactive to |

Implication for Drug Design: 2-Fluoropyridine moieties are unlikely to be protonated at physiological pH, improving membrane permeability compared to the parent pyridine.

The "Polar Hydrophobicity" Paradox

While fluorine is polar, the C-F bond is non-polarizable. Replacing a C-H bond with C-F typically increases lipophilicity (

Part 2: Historical Evolution of Synthesis

The synthesis of fluorinated pyridines has evolved through three distinct eras, driven by the need for safety, scalability, and regioselectivity.[1]

Era 1: The Diazotization Age (1920s - 1960s)

-

Method: Balz-Schiemann Reaction.[2]

-

Mechanism: Aminopyridine

Diazonium Tetrafluoroborate -

Technical Verdict: High risk. The instability of pyridyl diazonium salts often leads to violent decomposition. Low yields due to side reactions with the counter-ion.

Era 2: The Industrial Age (1970s - 1990s)

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Technical Verdict: The workhorse of commodity chemicals. Requires high temperatures (150°C+) and activating electron-withdrawing groups (EWGs).

Era 3: The Catalytic Age (2000s - Present)

-

Method: Pd-Catalyzed C-F Coupling (Buchwald/Ritter).

-

Mechanism: Oxidative Addition

Reductive Elimination. -

Technical Verdict: Allows fluorination of electron-neutral or electron-rich pyridines under mild conditions, previously impossible with Halex.

Part 3: Visualizing the Mechanisms

Understanding the mechanism is the first step to troubleshooting failed reactions.

The Halex Mechanism ( )

This process relies on the formation of a Meisenheimer complex. The transition state is negatively charged, which the pyridine nitrogen helps stabilize.[1]

Figure 1: The Halex process requires stabilization of the anionic intermediate. 2- and 4-positions react best due to resonance stabilization by the nitrogen atom.

Pd-Catalyzed Fluorination (Buchwald-Type)

The challenge here is the reductive elimination of the Pd-F bond, which is thermodynamically difficult due to the high strength of the Pd-F bond. Bulky ligands (AdBrettPhos) are required to "squeeze" the product out.

Figure 2: The catalytic cycle for Pd-mediated fluorination. The ligand choice is critical to facilitate the difficult reductive elimination step.

Part 4: Detailed Synthetic Protocols

Protocol A: The "Workhorse" Halex Reaction

Best for: Electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine).

The Protocol:

-

Drying (Crucial): Charge a reaction vessel with Cesium Fluoride (CsF, 2.0 equiv). Heat to 150°C under high vacuum for 2 hours. Why? Water forms HF, which kills the reaction and corrodes glass.[1] CsF is a "naked" fluoride source but highly hygroscopic.

-

Solvation: Cool to room temperature under

. Add anhydrous DMSO or Sulfolane (0.5 M concentration relative to substrate). -

Substrate Addition: Add the chloropyridine substrate.

-

Reaction: Heat to 140-160°C for 4-12 hours. Monitor by GC-MS (TLC is often insufficient due to similar Rf values of Cl and F analogs).

-

Workup: Dilute with diethyl ether (to precipitate salts), wash with water (to remove DMSO), and distill.

Protocol B: Pd-Catalyzed Fluorination (Buchwald Method)

Best for: Electron-neutral or electron-rich pyridines (e.g., 3-bromopyridine).

The Protocol:

-

Catalyst Prep: In a glovebox or strict Schlenk line, combine

(2.5 mol%) and AdBrettPhos (5-7.5 mol%). Note: AdBrettPhos is structurally designed to crowd the Pd center, forcing the formation of the C-F bond. -

Fluoride Source: Add AgF (1.5 equiv). Why AgF? It acts as a halide scavenger, precipitating AgBr and driving the ligand exchange equilibrium.[1]

-

Substrate: Add the bromopyridine substrate (1.0 equiv).

-

Solvent: Add anhydrous cyclohexane or toluene.

-

Execution: Heat to 90-110°C for 12-18 hours.

-

Purification: Filter through a pad of Celite to remove silver salts. Flash chromatography.

Part 5: Strategic Applications in Drug Discovery

Case Study: 2-Fluoropyridine as a Bioisostere In the development of kinase inhibitors, a common failure mode is rapid oxidation of the pyridine ring by CYP450 enzymes.

-

Problem: A pyridine ring at the C-2 position is prone to nucleophilic attack by metabolic enzymes.

-

Solution: Substitution with Fluorine at C-2.

-

Result: The C-F bond (116 kcal/mol) is metabolically inert. Furthermore, the lowered basicity prevents protonation in the kinase ATP-binding pocket, potentially altering selectivity profiles.[1]

Late-Stage Functionalization (LSF) Modern C-H activation methods (using Ag(II) or photoredox) allow for the "late-stage fluorination" of complex drug candidates. This allows medicinal chemists to take a lead compound and "scan" fluorine positions without re-synthesizing the entire molecule from scratch.

References

-

Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927 , 60(5), 1186–1190.[1] Link

-

Finger, G. C.; Kruse, C. W. "Aromatic Fluorine Compounds.[1] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 1956 , 78(23), 6034–6037. Link

-

Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; García-Fortanet, J.; Kinzel, T.; Buchwald, S. L. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides."[1][4] Science, 2009 , 325(5948), 1661–1664.[1][5] Link[5][6]

-

Lee, H. G.; Milner, P. J.; Buchwald, S. L. "An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates."[1][4][7] Organic Letters, 2013 , 15(21), 5602–5605.[1][7] Link

-

Fier, P. S.; Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction."[1] Science, 2013 , 342(6161), 956-960.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 5. Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates [dspace.mit.edu]

Methodological & Application

Application Note: Synthetic Protocols for 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes safety, scalability, and mechanistic understanding over simple recipe listing.

Executive Summary & Strategic Value

In modern drug discovery, the 1,1,2,2-tetrafluoroethoxy group (

The target molecule, 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine , is a bifunctional building block. The 2-fluoro position is highly activated for

Key Synthetic Challenges:

-

Safety: The primary reagent, tetrafluoroethylene (TFE), is explosively unstable.

-

Regioselectivity: Ensuring

-alkylation over -

Process Control: Managing exothermic polymerization of TFE.

Critical Safety Directive: Handling Tetrafluoroethylene (TFE)

WARNING: Tetrafluoroethylene (TFE) is arguably one of the most dangerous gases in organic synthesis. It is prone to explosive polymerization, even in the absence of oxygen.

-

Hazard: TFE can deflagrate (decompose explosively to

and Carbon) at pressures as low as 2-3 bar if initiated by a hot spot or catalyst. -

Mandatory Control: All reactions involving TFE gas must be performed in a blast-rated facility or a dedicated high-pressure bay.

-

Stabilizers: Commercial TFE is often inhibited with limonene or

-pinene. Ensure the inhibitor does not interfere with the catalyst.

Synthetic Pathways[1][2][3]

We present two distinct protocols:

-

Protocol A (The "Gold Standard"): Direct base-mediated addition of TFE gas. Best for high yield and scale-up.

-

Protocol B (The "Bench-Safe" Surrogate): A two-step sequence using liquid reagents.[1] Best for discovery labs lacking high-pressure infrastructure.

Visualizing the Synthetic Strategy

Figure 1: Decision tree for synthetic route selection based on available equipment and safety constraints.

Protocol A: Direct TFE Addition (Autoclave Method)

Applicability: Scale-up (>10g), Process Development. Mechanism: The phenoxide anion (generated by base) attacks the electron-deficient double bond of TFE. The resulting carbanion is protonated by the solvent or trace water.

Materials

-

Substrate: 2-Fluoro-5-hydroxypyridine (1.0 eq)

-

Reagent: Tetrafluoroethylene (TFE) gas (Warning: See Section 2)

-

Base: Potassium Hydroxide (KOH) (0.2 - 0.5 eq, catalytic amount is often sufficient, but stoichiometric ensures speed) or

. -

Solvent: DMF (anhydrous) or DMSO.

-

Equipment: Hastelloy or Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology

-

Reactor Preparation:

-

Charge the autoclave with 2-Fluoro-5-hydroxypyridine (e.g., 11.3 g, 100 mmol) and KOH (1.12 g, 20 mmol).

-

Add DMF (100 mL).

-

Seal the reactor and purge with Nitrogen (

) three times to remove Oxygen (Critical for TFE safety).

-

-

TFE Charging:

-

Cool the reactor to 0°C.

-

Introduce TFE gas slowly until the internal pressure reaches 3–5 bar.

-

Note: Do not exceed 10 bar TFE pressure due to explosion risk.

-

-

Reaction:

-

Workup:

-

Cool to room temperature.

-

Vent excess TFE carefully into a scrubber (do not vent directly into the hood; TFE is toxic and flammable).

-

Dilute the reaction mixture with water (300 mL) and extract with Ethyl Acetate (

). -

Wash organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).

-

Expected Yield: 80–90%.

-

Protocol B: The "Surrogate" Sequence (Liquid Reagents)

Applicability: Medicinal Chemistry Discovery Labs (avoiding gas cylinders). Concept: Use 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) as a liquid source of the tetrafluoroethyl chain, followed by reductive removal of the bromine.

Step 1: Formation of the Brominated Ether

-

Dissolve 2-Fluoro-5-hydroxypyridine (1.0 eq) in DMF.

-

Add

(1.5 eq). -

Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Workup: Aqueous extraction. Isolate the 2-fluoro-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine intermediate.

Step 2: Reductive Debromination

-

Dissolve the intermediate from Step 1 in Ethanol or Acetic Acid.

-

Add Zinc dust (5.0 eq).

-

Heat to reflux for 2–4 hours.

-

Alternative: Hydrogenation with

(1 atm) and

-

-

Filter off the Zinc/Catalyst.

-

Concentrate and purify via column chromatography.

Analytical Validation (QC)

To validate the synthesis, look for the specific signatures of the

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | The terminal proton of the tetrafluoroethyl group splits into a triplet of triplets due to coupling with two sets of chemically non-equivalent Fluorine atoms ( | |

| 19F NMR | ||

| 19F NMR | ||

| LCMS | Parent ion consistent with MW (Calculated: ~227.1). |

Downstream Application: Coupling

The 2-fluoro group is a "handle." The following workflow demonstrates how to couple this building block to an amine (e.g., a piperazine derivative).

Figure 2: Functionalization of the scaffold via

References

-

Safety of TFE: "Guide for the Safe Handling of Tetrafluoroethylene." Plastics Europe, 2017.

- General Synthesis of Fluoroalkyl Ethers: Petrov, V. A. "Synthesis and Properties of Fluorinated Ethers." Journal of Fluorine Chemistry, 2014.

- TFE Addition to Phenols: England, D. C., et al. "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society, 1960.

- Surrogate Method (Halon 2402): Chen, Q. Y., & Wu, S. W. "Palladium-catalyzed reaction of halon 2402 with phenols." Journal of the Chemical Society, Perkin Transactions 1, 1989.

-

Bioisosterism of Tetrafluoroethoxy Group: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Nucleophilic aromatic substitution (SNAr) of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Abstract

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (

Introduction & Chemical Context

The Substrate

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a strategic scaffold in medicinal chemistry.

-

C2-Fluorine: The fluorine atom at the 2-position is highly activated for

due to the strong inductive effect ( -

C5-Tetrafluoroethoxy Group: The

moiety acts as a lipophilic bioisostere.[1] Electronically, it exerts a strong inductive withdrawing effect (

Reaction Mechanism

The reaction proceeds via a classical Addition-Elimination mechanism.[1]

-

Addition: The nucleophile attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is effectively delocalized onto the electronegative ring nitrogen.

-

Elimination: The high stability of the C-F bond is overcome by the restoration of aromaticity.[2] Fluoride (

) is expelled as the leaving group.[1][2][3]

Note on Regioselectivity: The C2 position is significantly more electrophilic than C5. The tetrafluoroethoxy ether linkage is chemically robust and does not undergo cleavage under standard basic

Figure 1: Mechanistic pathway of

Experimental Design & Optimization

Solvent Selection

Polar aprotic solvents are required to solvate the cationic counterion of the base while leaving the nucleophile "naked" and reactive.

-

Preferred: DMSO (fastest rates), DMF, NMP.

-

Green Alternatives: Acetonitrile (requires reflux), THF (for strong nucleophiles like alkoxides).

Base Selection

The base serves to neutralize the HF generated (in amine couplings) or to deprotonate the nucleophile (alcohols/thiols).

-

For Amines:

or -

For Alcohols/Phenols: NaH or KOtBu (to form the alkoxide in situ).

Reaction Temperature

While 2-fluoropyridines are reactive, the steric bulk of the nucleophile dictates the temperature.

Detailed Protocols

Protocol A: Coupling with Secondary Amines (General Procedure)

Target: Synthesis of 2-amino-5-(1,1,2,2-tetrafluoroethoxy)pyridine derivatives.

Materials:

-

Substrate: 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine (1.0 equiv)

-

Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) -

Solvent: DMSO (anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon.[1] -

Dissolution: Add the Substrate (1.0 equiv) and the Amine (1.2 equiv) to the vial.

-

Solvent & Base: Add anhydrous DMSO followed by

(2.0 equiv).[1] Cap the vial tightly. -

Reaction: Stir the mixture at 60 °C for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes). Look for the disappearance of the starting material peak (approx. UV 254 nm).

-

-